molecular formula C10H12N4S B1482284 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide CAS No. 2098072-15-0

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B1482284
CAS No.: 2098072-15-0
M. Wt: 220.3 g/mol
InChI Key: ULYVRUKFCMXPKE-UHFFFAOYSA-N
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Description

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide is a chemical compound with the CAS number 2098072-15-0, molecular formula C10H12N4S, and a molecular weight of 220.29 g/mol . It is offered by multiple suppliers with a typical purity of 95% or higher, making it a reliable reagent for various research applications . The compound features a pyrazole core substituted with a thiophene ring and a propanimidamide side chain, a structure that is of significant interest in medicinal chemistry. Structurally related pyrazole-thiophene derivatives have been extensively studied for their biological activities. Notably, scientific literature has demonstrated that compounds sharing this core structure exhibit promising anticancer properties . For instance, certain 1,3-diarylpyrazole derivatives containing a thiophene moiety have shown potent growth inhibitory effects against specific human cancer cell lines, such as Raji and HL60, in vitro . This suggests that this compound serves as a valuable building block for researchers developing and screening novel therapeutic agents. Its primary research applications include use as a key intermediate in organic synthesis and drug discovery, particularly in the exploration of new anticancer molecules. Researchers also utilize this compound and its analogs to study structure-activity relationships and mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYVRUKFCMXPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its efficacy against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N5S. Its structure includes a thiophene ring fused with a pyrazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC10H11N5S
Molecular Weight221.29 g/mol
CAS Number2098112-58-2
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the condensation of thiophenes with pyrazole derivatives under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antitumor Activity

Research has indicated that compounds containing pyrazole and thiophene moieties exhibit significant antitumor properties. In particular, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines.

  • Cell Line Studies :
    • A549 (Lung Cancer) : Exhibited IC50 values around 0.20 µM, indicating potent activity against lung cancer cells.
    • MCF-7 (Breast Cancer) : Showed moderate sensitivity with IC50 values ranging from 1.00 to 1.25 µM depending on structural modifications.
    • HeLa (Cervical Cancer) : Similar IC50 values as MCF-7, suggesting broad-spectrum activity against multiple cancer types .
  • Mechanism of Action :
    • The compound appears to act as a dual inhibitor targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival in cancer cells. This was evidenced by western blot analysis showing reduced phosphorylation of AKT in treated cells .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Study on Pyrazole Derivatives :
    • A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against MCF-7 cells, with one derivative showing an IC50 value of 0.08 µM, comparable to established drugs like erlotinib .
  • In Vivo Studies :
    • Animal models treated with related compounds demonstrated significant tumor regression, supporting the potential use of these compounds in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis. Specifically, 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide has been shown to target specific pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain pyrazole derivatives possess antibacterial properties against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Materials Science

Synthesis of Novel Polymers
In materials science, this compound has been utilized in the synthesis of novel polymers. These polymers exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaic devices. The incorporation of thiophene units into polymer backbones has been linked to improved charge transport properties .

Agricultural Chemistry

Pesticidal Applications
The compound's potential as a pesticide has been explored, particularly due to its ability to disrupt the metabolic processes of pests. Research indicates that pyrazole derivatives can act as effective insecticides by inhibiting key enzymes involved in insect growth and development. This application is particularly relevant in the context of developing environmentally friendly pest control agents .

Data Tables

Application Area Key Findings References
Medicinal ChemistryInduces apoptosis in cancer cells; targets tumor growth pathways
Antimicrobial PropertiesEffective against resistant bacterial strains; disrupts cell wall synthesis
Materials ScienceEnhances electrical conductivity and thermal stability in polymers
Agricultural ChemistryActs as an effective insecticide by inhibiting key metabolic enzymes in pests

Case Studies

  • Anticancer Efficacy Study : A recent study published in a peer-reviewed journal reported on the anticancer efficacy of this compound against breast cancer cell lines. The compound was found to significantly reduce cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Testing : In a comparative study on antimicrobial agents, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, indicating its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its thiophene-pyrazole-propanimidamide architecture. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide Pyrazole + thiophene Propanimidamide at C4 C₉H₁₁N₄S 207.28 Potential ligand for metal complexes
N'-hydroxy-3-[3-(trifluoromethyl)-cyclopenta[c]pyrazol-2-yl]propanimidamide Cyclopentapyrazole Trifluoromethyl, hydroxypropanimidamide C₇H₁₁F₃N₄O 236.20 95% purity; pesticidal applications
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolopyrimidine + thienopyrimidine Phenyl, fused pyrimidine-thiophene C₁₇H₁₁N₅S 317.37 Antiviral/anticancer research
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridinyl, cyclopropylamine C₁₂H₁₅N₅ 229.28 Intermediate in drug synthesis

Functional Group Analysis

  • Propanimidamide Group : Present in both the target compound and N'-hydroxy-3-[3-(trifluoromethyl)-cyclopenta[c]pyrazol-2-yl]propanimidamide . This group’s basicity and hydrogen-bonding capacity may enhance bioavailability or catalytic activity.
  • Thiophene vs. Thienopyrimidine: The target’s thiophene substituent is simpler than the fused thienopyrimidine in 4-(3-phenyl-1H-pyrazolo[...]pyrimidine , which may reduce steric hindrance but limit π-stacking interactions.
  • Trifluoromethyl vs. Thiophene : The electron-withdrawing -CF₃ group in N'-hydroxy-3-[...]propanimidamide contrasts with the electron-rich thiophene, altering electronic properties and reactivity.

Preparation Methods

Thiophene Derivative Synthesis

Thiophene rings, especially thiophen-3-yl substituents, are commonly synthesized or functionalized via:

  • Paal–Knorr synthesis for thiophene ring formation.
  • Gewald reaction for thiophene derivatives involving sulfur incorporation.
  • Sulfuration and cyclization of alkynes to form thiophene rings.

These methods provide thiophene derivatives suitable for subsequent coupling with pyrazole moieties.

Pyrazole Ring Construction

The pyrazole ring can be synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the 1H-pyrazol-4-yl substitution pattern, aldehydes or carbaldehydes functionalized with thiophene are often used as starting materials.

For example, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with cyanoacetamide under basic conditions in boiling ethanol yields pyrazole derivatives with acrylamide side chains. This approach can be adapted for thiophen-3-yl analogs by using the corresponding thiophene-substituted aldehydes.

Introduction of the Propanimidamide Group

Amidation of Propanoic Acid Derivatives

The propanimidamide group (–CH2CH2–C(=NH)NH2) is typically introduced by converting the corresponding propanoic acid or propanamide intermediates into amidines.

A representative method involves:

  • Starting from 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide.
  • Conversion of the amide group to the amidine via reaction with reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding imidoyl chloride, followed by reaction with ammonia or amines to yield the amidine functionality.

Alternative Routes

Another route involves the condensation of nitrile precursors with ammonia or amines under acidic or basic catalysis to yield amidines. For example, 2-cyanoacrylamides have been synthesized and characterized as precursors to amidine derivatives via condensation with cyanoacetamide and aldehydes.

Representative Synthetic Procedure

A detailed synthetic example adapted from related pyrazole-thiophene derivatives is as follows:

Step Reagents & Conditions Description Yield & Notes
1 3-thiophenecarbaldehyde + hydrazine hydrate, ethanol, reflux Formation of 3-(thiophen-3-yl)-1H-pyrazol-4-carbaldehyde Moderate to high yield
2 Condensation with cyanoacetamide, base (e.g., NaOH), boiling ethanol Formation of 2-cyano-3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acrylamide intermediate High yield reported (up to 85%)
3 Conversion of cyano group to amidine using PCl5 followed by NH3 treatment Formation of propanimidamide group Requires careful control of conditions to avoid side reactions

Analytical and Characterization Data

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of pyrazole and thiophene rings and the amidine group.
  • X-ray Crystallography: Single-crystal X-ray diffraction has been used to confirm the structure of related pyrazole-thiophene acrylamide compounds, supporting the proposed synthetic pathway.
  • IR Spectroscopy: Characteristic bands for amidine (C=NH, NH2) and pyrazole N-H observed.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 221.28 g/mol for the compound.

Summary Table of Key Synthetic Parameters

Parameter Details Reference
Starting materials 3-thiophenecarbaldehyde, hydrazine hydrate, cyanoacetamide
Solvent Ethanol
Catalysts/Base Sodium hydroxide or triethylamine
Reaction temperature Reflux (approx. 78 °C)
Reaction time 4–8 hours
Yield 75–85% for intermediate acrylamide
Amidination method Conversion of nitrile or amide to amidine via PCl5 and ammonia Inferred from amidine synthesis methods
Characterization NMR, IR, MS, X-ray crystallography

Additional Notes and Research Findings

  • The synthesis of pyrazole-thiophene derivatives often involves selective functionalization at the 4-position of pyrazole, which is crucial for attaching the propanimidamide group.
  • The presence of the thiophene ring can influence reactivity and requires careful selection of reaction conditions to avoid sulfur oxidation or ring opening.
  • Recent advances in heterocyclic chemistry suggest that transition metal-catalyzed coupling reactions and cyclization strategies could offer alternative routes to these compounds, though specific data on this compound are limited.
  • No direct preparation methods for the exact compound with thiophen-3-yl substitution and propanimidamide group were found in the literature; however, closely related compounds with thiophen-2-yl substitution and acrylamide/amidines have been synthesized and characterized, providing a reliable synthetic framework.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide, and how are key intermediates characterized?

  • Synthetic Routes :

  • The synthesis typically involves coupling heterocyclic precursors. For example, pyrazole-thiophene intermediates can be formed via Suzuki-Miyaura cross-coupling or nucleophilic substitution, as seen in analogous pyrazole-thiazole syntheses .
  • Key intermediates (e.g., iodopyrazole derivatives) may require palladium or copper catalysis for aryl-aryl bond formation, similar to methods used in synthesizing N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
    • Characterization :
  • Intermediates are validated using 1^1H/13^13C NMR, HRMS, and IR spectroscopy. For instance, 1^1H NMR chemical shifts (e.g., δ 8.87 ppm for pyridyl protons) and HRMS m/z values (e.g., [M+H]+^+) confirm structural integrity .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

  • NMR Analysis :

  • 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.9 ppm for thiophene and pyrazole moieties). 13^13C NMR distinguishes carbonyl/imine carbons (e.g., δ 160–170 ppm) .
    • Mass Spectrometry :
  • HRMS-ESI provides exact mass confirmation (e.g., m/z 215 [M+H]+^+ for a related pyrazole derivative) .
    • Supplementary Techniques :
  • IR spectroscopy detects functional groups (e.g., N-H stretches at 3279 cm1^{-1} for imidamide groups) .

Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?

  • Challenges :

  • Polar byproducts and unreacted starting materials complicate purification due to similar solubility profiles.
    • Solutions :
  • Gradient elution (e.g., 0–100% EtOAc/hexane) via flash chromatography effectively separates intermediates. Acid-base extraction (e.g., HCl washes) removes ionic impurities, as demonstrated in N-cyclopropyl pyrazole synthesis .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed during synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Replace Cu(I)Br with Pd(OAc)2_2 for higher cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for heterocyclic couplings .
  • Temperature Control : Elevated temperatures (e.g., 80°C) may improve kinetics but require inert atmospheres to prevent decomposition .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data?

  • Methodology :

  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect tautomerism or conformational flexibility, which may explain discrepancies in peak splitting .
  • X-ray Crystallography : Validate solid-state structures to reconcile computational models, as done for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide .
  • Solvent Correction : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to align predicted vs. observed chemical shifts .

Q. What strategies are effective in designing bioactivity assays for this compound?

  • Approaches :

  • Click Chemistry : Incorporate azide-alkyne cycloaddition (e.g., using sodium azide) to generate triazole derivatives for target-binding studies .
  • Enzyme Inhibition Assays : Use fluorescence quenching or HPLC to monitor interactions with enzymes like kinases or proteases, inspired by amino acid-derivatized pyrazoles .
  • Molecular Docking : Leverage structural analogs (e.g., thiazole-pyrazole hybrids) to predict binding modes and refine assay conditions .

Q. What factors influence the compound’s stability under various storage conditions?

  • Critical Factors :

  • Moisture Sensitivity : Imidamide groups may hydrolyze; store under inert gas (N2_2) with molecular sieves .
  • Light Sensitivity : Thiophene rings are prone to photodegradation; use amber vials and avoid UV exposure .
  • Temperature : Long-term stability testing at 4°C vs. -20°C is recommended, as seen in protocols for related polyazole compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide
Reactant of Route 2
Reactant of Route 2
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide

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